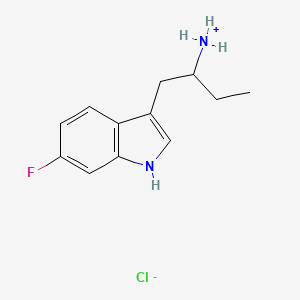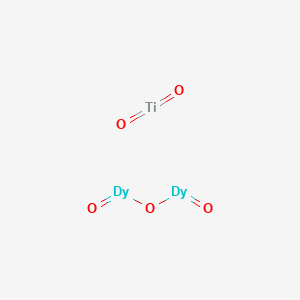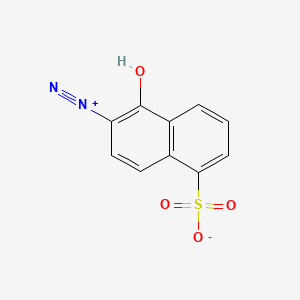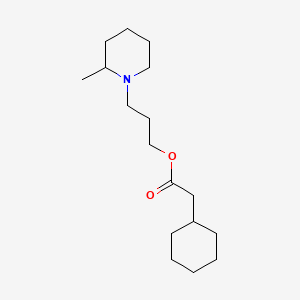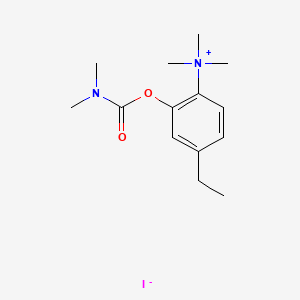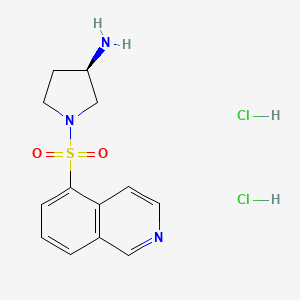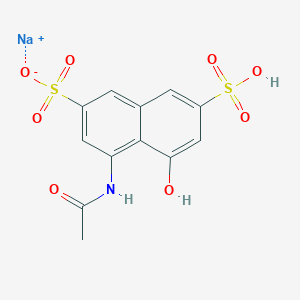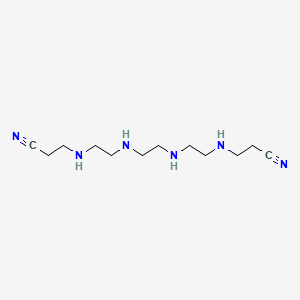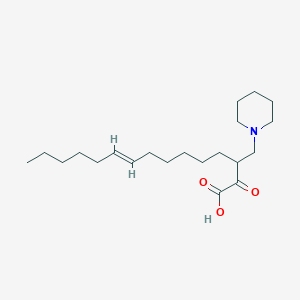![molecular formula C37H72O6S3Sn B13779621 Methyltintris[2-(decanoyloxy)ethylmercaptide] CAS No. 68928-50-7](/img/structure/B13779621.png)
Methyltintris[2-(decanoyloxy)ethylmercaptide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltintris[2-(decanoyloxy)ethylmercaptide] is an organotin compound with the chemical formula C20H38O2S3Sn. This compound is known for its unique structure, which includes a tin atom bonded to three 2-(decanoyloxy)ethylmercaptide groups. Organotin compounds like Methyltintris[2-(decanoyloxy)ethylmercaptide] are widely used in various industrial applications due to their stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyltintris[2-(decanoyloxy)ethylmercaptide] typically involves the reaction of methyltin trichloride with 2-(decanoyloxy)ethylmercaptan in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of Methyltintris[2-(decanoyloxy)ethylmercaptide] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyltintris[2-(decanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The 2-(decanoyloxy)ethylmercaptide groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can yield a variety of organotin compounds with different ligands .
Scientific Research Applications
Methyltintris[2-(decanoyloxy)ethylmercaptide] has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its reactivity and stability.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyltintris[2-(decanoyloxy)ethylmercaptide] involves its interaction with molecular targets through its tin center. The compound can form complexes with various biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions .
Comparison with Similar Compounds
Similar Compounds
Methyltin tris(2-ethylhexyl mercaptoacetate): Similar in structure but with different alkyl groups.
Dimethyltin bis(2-ethylhexyl thioglycolate): Contains two methyl groups and different ligands.
Uniqueness
Methyltintris[2-(decanoyloxy)ethylmercaptide] is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .
Properties
CAS No. |
68928-50-7 |
|---|---|
Molecular Formula |
C37H72O6S3Sn |
Molecular Weight |
827.9 g/mol |
IUPAC Name |
2-[bis(2-decanoyloxyethylsulfanyl)-methylstannyl]sulfanylethyl decanoate |
InChI |
InChI=1S/3C12H24O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-12(13)14-10-11-15;;/h3*15H,2-11H2,1H3;1H3;/q;;;;+3/p-3 |
InChI Key |
RCPYSGXEGPDJDX-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCC)SCCOC(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



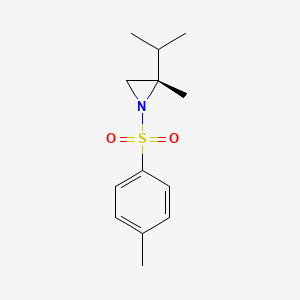
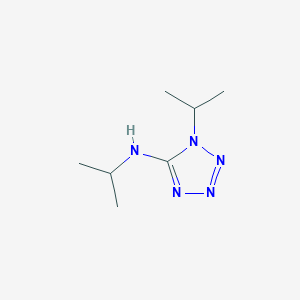
![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
